molecular formula C10H16O B021974 beta-Cyclocitral-d5 CAS No. 78995-98-9

beta-Cyclocitral-d5

Cat. No. B021974
CAS RN: 78995-98-9
M. Wt: 157.26 g/mol
InChI Key: MOQGCGNUWBPGTQ-RPIBLTHZSA-N
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Description

Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . It has been found in a variety of organisms including plants, cyanobacteria, fungi, and animals . It is a volatile compound that contributes to the aroma of various fruits, vegetables, and ornamental plants .


Synthesis Analysis

The synthesis of beta-Cyclocitral-d5 involves the cyclization of citral anil with 95% sulfuric acid . The formation of beta-Cyclocitral-d5 can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For beta-Cyclocitral-d5 to form, the cleavage of C7-C8 double bonds are needed .


Molecular Structure Analysis

The molecular formula of beta-Cyclocitral-d5 is C10H16O . Its molecular weight is 157.26 g/mol . The InChIKey of beta-Cyclocitral-d5 is MOQGCGNUWBPGTQ-RPIBLTHZSA-N .


Chemical Reactions Analysis

Beta-Cyclocitral-d5 is derived from singlet oxygen 1 O 2 invasion, and is present in higher amounts during the chemical reactions in photosynthesis performing cells . Poly-unsaturated fatty acid oxidation is found to function as a co-substrate for performing enzymatic activities .


Physical And Chemical Properties Analysis

Beta-Cyclocitral-d5 has a molecular weight of 157.26 g/mol . It has a topological polar surface area of 17.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Comprehensive Summary of Applications

a. Stress Signaling and Tolerance Enhancement

β-Cyclocitral-d5 acts as a stress signal in plants, accumulating under adverse ecological conditions. It enhances plants’ resistance against abiotic stresses such as drought, salinity, and extreme temperatures. Researchers have found that β-cyclocitral-d5 regulates nuclear gene expression through several signaling pathways, ultimately leading to stress tolerance .

b. Photosynthetic Rate Enhancement

β-Cyclocitral-d5 has been implicated in improving photosynthetic efficiency . By modulating gene expression related to photosynthesis, it can enhance the overall photosynthetic rate in plants. This property makes it valuable for crop improvement and sustainable agriculture .

Summary of Results and Quantitative Data

Researchers have observed the following outcomes:

Safety And Hazards

Beta-Cyclocitral-d5 may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of beta-Cyclocitral-d5 .

Future Directions

Beta-Cyclocitral-d5 has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . It could be a valuable tool to shield crops from environmental stress .

properties

IUPAC Name

3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGCGNUWBPGTQ-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486726
Record name Pentadeuterio-|A-cyclocitral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Cyclocitral-d5

CAS RN

78995-98-9
Record name Pentadeuterio-|A-cyclocitral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.
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67%

Synthesis routes and methods II

Procedure details

54.2 Ml (0.077M) of a 1.42N solution of butyl-lithium in hexane were added at -10/+15° to a solution of 10.0 g (0.055M) of methyl beta-cyclogeranate in 150 ml of anhydrous THF. After having been left at 15° during 5 mn, there were added to the reaction mixture 15.9 ml of a 70% solution of VITRIDE in toluene (0.055M). The temperature of the mixture was then raised to 40° and, at this temperature, it was left under stirring for 45 mn. The mixture was then rapidly poured at 15° onto a solution of 20.35 g (0.275M) of 2-butanol in 100 ml of THF. At the end of the reaction, 150 ml of a 5% aqueous HCl were rapidly added and an extraction was then carried out with ether. The combined organic extracts were washed, dried over Na2SO4 and concentrated to give a residue which, on distillation in a bulb apparatus, gave 7.74 g of beta-cyclocitral (purity: 76%; yield: 70%). By carrying out the hydrolysis with a saturated aqueous solution of ammonium chloride or with aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained the isomeric content of which was of about 70/30.
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70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclocitral-d5
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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